

# Spectroscopic Profile of 4-Hydroxy-3-methyl-2-butanone: A Technical Guide

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## Compound of Interest

Compound Name: **4-Hydroxy-3-methyl-2-butanone**

Cat. No.: **B1265462**

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Hydroxy-3-methyl-2-butanone** (CAS: 3393-64-4), a beta-hydroxy ketone of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for each analytical technique are also provided.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Hydroxy-3-methyl-2-butanone**.

### $^1\text{H}$ NMR Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Hydroxy-3-methyl-2-butanone**

Signal	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
A	3.75	dd	$J(A,B) = -11.1$ , $J(A,C) = 6.8$	-CH <sub>2</sub> OH (diastereotopic H)
B	3.68	dd	$J(A,B) = -11.1$ , $J(B,C) = 4.9$	-CH <sub>2</sub> OH (diastereotopic H)
C	2.69	m	-	-CH(CH <sub>3</sub> )-
E	2.206	s	$J(E,C) = 0.25$	-C(O)CH <sub>3</sub>
F	1.134	d	$J(C,F) = 7.3$	-CH(CH <sub>3</sub> )-

Data sourced from ChemicalBook.[\[1\]](#)

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Hydroxy-3-methyl-2-butanone**

Chemical Shift (ppm)	Assignment
214.5	C=O (Ketone)
65.8	-CH <sub>2</sub> OH
49.3	-CH(CH <sub>3</sub> )-
26.1	-C(O)CH <sub>3</sub>
12.0	-CH(CH <sub>3</sub> )-

Note: Specific peak assignments are based on typical chemical shifts for similar functional groups. The exact data source for these shifts was not explicitly detailed in the initial search results.

# Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a liquid organic compound.

## Sample Preparation:

- Dissolve approximately 5-10 mg of the **4-Hydroxy-3-methyl-2-butanone** sample in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.[2]
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

## Instrument Setup and Data Acquisition:

- Place the NMR tube in the spectrometer's probe.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- For  $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds between scans.
- For  $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[3] Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are typically required compared to  $^1\text{H}$  NMR.[3]

## Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.

- Calibrate the chemical shift axis using the TMS reference signal.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **4-Hydroxy-3-methyl-2-butanone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2970, 2930	Medium-Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch (ketone)
~1460, 1370	Medium	C-H bend (alkane)
~1050	Medium-Strong	C-O stretch (alcohol)

Note: The listed wavenumbers are characteristic absorption bands for the functional groups present in **4-Hydroxy-3-methyl-2-butanone**. Specific peak values can be found on spectral databases such as the NIST WebBook.[\[4\]](#)

## Experimental Protocol for FT-IR Spectroscopy (Neat Liquid)

The following protocol is for obtaining an FT-IR spectrum of a pure liquid sample.

### Sample Preparation:

- Ensure the sample is free of water and other impurities that may interfere with the spectrum.

- For the neat liquid technique, place a small drop of **4-Hydroxy-3-methyl-2-butanone** directly onto one KBr (potassium bromide) or NaCl (sodium chloride) salt plate.[5]
- Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[6]

#### Instrument Setup and Data Acquisition:

- Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.
- Place the prepared salt plates in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[7] The spectral range is commonly set from 4000 to 400  $\text{cm}^{-1}$ .[7]

#### Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Identify and label the major absorption bands in the spectrum.
- Correlate the observed absorption bands with specific functional groups to confirm the molecular structure.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for **4-Hydroxy-3-methyl-2-butanone**

m/z	Relative Intensity (%)	Assignment
102	~5	[M] <sup>+</sup> (Molecular Ion)
87	~10	[M - CH <sub>3</sub> ] <sup>+</sup>
71	~20	[M - OCH <sub>3</sub> ] <sup>+</sup> or [M - CH <sub>2</sub> OH] <sup>+</sup>
61	~30	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
43	100	[CH <sub>3</sub> CO] <sup>+</sup> (Base Peak)

Data sourced from NIST WebBook and PubChem.[\[8\]](#)[\[9\]](#)

## Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for obtaining an EI-mass spectrum of a volatile organic compound.

### Sample Introduction:

- Introduce a small amount of the **4-Hydroxy-3-methyl-2-butanone** sample into the mass spectrometer. For a volatile liquid, this is typically done via a direct insertion probe or through a gas chromatography (GC) system.[\[10\]](#)
- The sample is vaporized in the ion source.[\[10\]](#)

### Ionization and Mass Analysis:

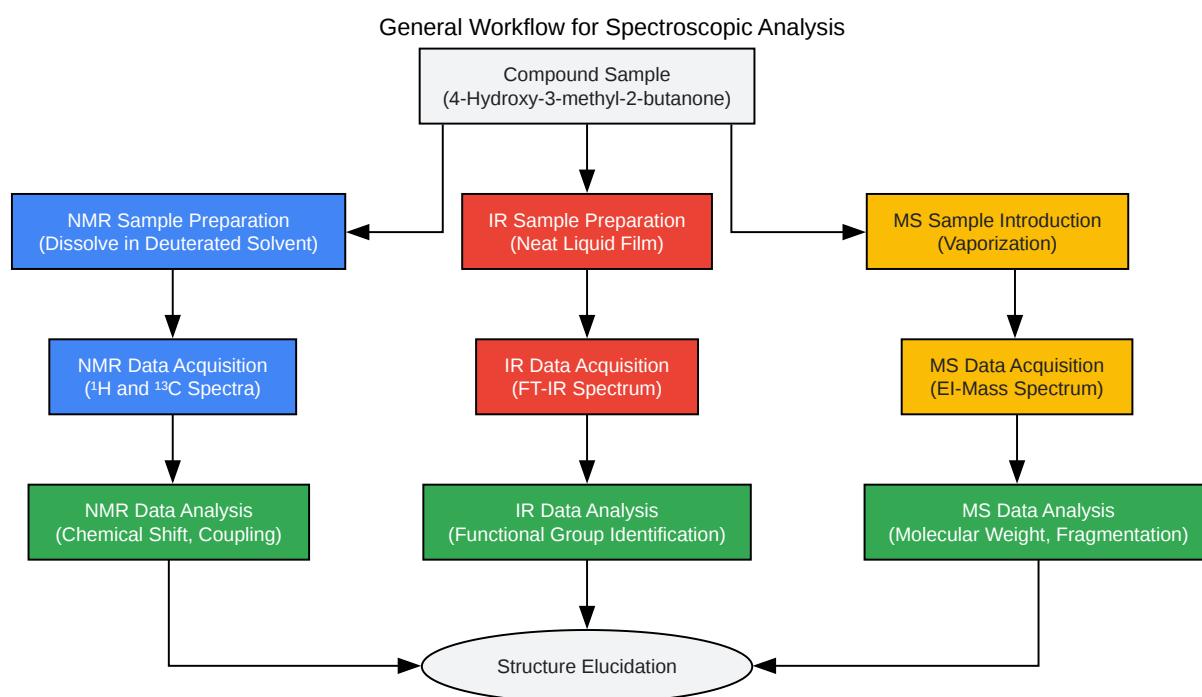
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[10\]](#)[\[11\]](#) This causes the molecules to ionize and fragment.
- The resulting positive ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

### Detection and Data Processing:

- The separated ions are detected, and their abundance is recorded.
- The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
- The molecular ion peak is identified to determine the molecular weight of the compound.
- The fragmentation pattern is analyzed to gain structural information.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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